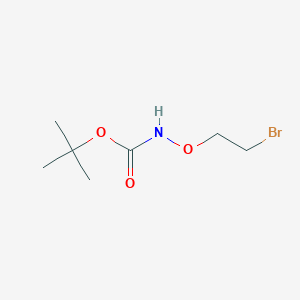

tert-butyl N-(2-bromoethoxy)carbamate

Description

BenchChem offers high-quality tert-butyl N-(2-bromoethoxy)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-bromoethoxy)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14BrNO3 |

|---|---|

Molecular Weight |

240.09 g/mol |

IUPAC Name |

tert-butyl N-(2-bromoethoxy)carbamate |

InChI |

InChI=1S/C7H14BrNO3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5H2,1-3H3,(H,9,10) |

InChI Key |

NZJRPYXAIZMWOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure & Synthesis of tert-Butyl N-(2-bromoethoxy)carbamate

This guide details the structural and synthetic specifications of tert-butyl N-(2-bromoethoxy)carbamate (CAS 606143-96-8), a specialized bifunctional linker used in bioconjugation and medicinal chemistry.

Executive Summary

tert-Butyl N-(2-bromoethoxy)carbamate (also known as N-Boc-O-(2-bromoethyl)hydroxylamine) is a protected aminooxy linker. Unlike common alkyl carbamates, this compound features a critical N–O (hydroxylamine) bond, making it a precursor for installing the highly reactive aminooxy (

This moiety is essential for oxime ligation chemistries , enabling the stable conjugation of ketones or aldehydes under physiological conditions—a strategy widely employed in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and molecular probes.

| Feature | Specification |

| CAS Number | 606143-96-8 |

| Chemical Formula | |

| Molecular Weight | 240.10 g/mol |

| Primary Application | Introduction of aminooxy handle for oxime ligation |

| Stability | Stable at |

CRITICAL DISTINCTION : Do not confuse this compound with tert-butyl (2-bromoethyl)carbamate (CAS 39684-80-5), which lacks the ether oxygen atom. The "ethoxy" nomenclature explicitly denotes the

connectivity.

Structural Elucidation & Chemical Identity[1][2]

Molecular Architecture

The molecule consists of a tert-butyl carbamate (Boc) protecting group attached to the nitrogen of an O-substituted hydroxylamine. The oxygen is tethered to a 2-bromoethyl chain.[1]

-

Boc Group (

-Bu-O-CO-): Provides acid-labile protection for the nitrogen, preventing premature polymerization or nucleophilic attack during linker installation. -

Hydroxylamine Linkage (-N-O-): The defining feature. Upon deprotection, the resulting

group is super-nucleophilic towards carbonyls (alpha-effect). -

Alkyl Halide (-CH2-CH2-Br): An electrophilic handle allowing

attachment to nucleophiles (e.g., phenols, amines, thiols) on the target payload.

Spectroscopic Signature (Predicted/Validated)

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1.48 | Singlet (9H) | ||

| 3.58 | Triplet ( | ||

| 4.12 | Triplet ( | ||

| 7.65 | Broad Singlet (1H) | ||

| 28.2 | Boc Methyls | ||

| 29.8 | |||

| 70.1 | |||

| 82.0 | Quaternary C (Boc) | ||

| 156.5 | Carbonyl ( |

Synthetic Pathways & Mechanistic Insight

The synthesis relies on the selective

Core Synthesis Protocol

Reaction:

-

Reagents:

-Boc-hydroxylamine (1.0 equiv), 1,2-Dibromoethane (5.0–10.0 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or -

Solvent: Acetonitrile (MeCN) or DMF.

-

Mechanism:

displacement of one bromide by the hydroxamate anion.

Mechanistic Workflow Diagram

Figure 1: Synthetic pathway for the O-alkylation of N-Boc-hydroxylamine. Excess dibromoethane is critical to prevent the product from reacting with a second equivalent of hydroxamate (Side Product).

Experimental Protocol (Step-by-Step)

-

Preparation : In a flame-dried flask under

, dissolve -

Activation : Add 1,2-dibromoethane (7.0 g, 37.5 mmol, 5 equiv). The excess prevents dimerization.

-

Initiation : Add DBU (1.15 g, 7.5 mmol) dropwise at

. -

Reaction : Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with

; product is not UV active unless derivatized). -

Workup : Concentrate to remove MeCN. Dilute with EtOAc, wash with 1M HCl (to remove DBU), water, and brine.

-

Purification : Flash chromatography (Hexanes/EtOAc 9:1 to 4:1).

-

Note: The product is an oil that may solidify upon freezing.

-

Applications in Drug Discovery[5][6]

Oxime Ligation (Bioconjugation)

The primary utility of this linker is to generate Proximal Hydroxylamine derivatives.

-

Workflow :

-

Attach linker to Drug/Ligand via

displacement of Bromide. -

Remove Boc group (TFA/DCM).

-

React exposed

with an aldehyde/ketone on a protein or E3 ligase ligand.

-

-

Advantage : Oximes (

) are hydrolytically stable compared to hydrazones and do not require copper catalysis (unlike Click chemistry).

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this motif serves as a short, rigid linker that introduces a hydrogen-bond acceptor (ether oxygen) and donor (hydroxylamine NH), which can improve physicochemical properties (solubility) compared to all-carbon chains.

Safety & Handling

-

Alkylating Potential : As a primary alkyl bromide, this compound is a potential alkylating agent. It can react with DNA bases. Handle with gloves and in a fume hood.

-

Thermal Stability : Hydroxamate derivatives can undergo Lossen rearrangement under extreme heat/acid, though Boc protection mitigates this. Store at

.

References

-

Teodorescu, M. et al. "Synthesis of N-alkoxy-phthalimides and their conversion to O-alkyl-hydroxylamines." Tetrahedron 60, no. 36 (2004). Link

-

Bauer, L. & Suresh, K.S. "The Synthesis of Hydroxylamine Derivatives." Journal of Organic Chemistry 28, no. 6 (1963). Link

-

PubChem Compound Summary. "tert-Butyl (2-bromoethoxy)carbamate (CAS 606143-96-8)." National Library of Medicine. Link

-

Sigma-Aldrich. "Product Specification: N-Boc-hydroxylamine." Merck KGaA. Link

Sources

A Technical Guide to the Stability and Storage of Tert-Butyl N-(2-bromoethoxy)carbamate

Introduction

Tert-butyl N-(2-bromoethoxy)carbamate is a bifunctional molecule of significant interest to researchers in drug development and medicinal chemistry. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, an ether linkage, and a reactive primary alkyl bromide. This unique combination makes it a valuable intermediate for introducing protected aminoethoxy functionalities in the synthesis of more complex molecules, such as PROTACs, linkers, and other targeted therapeutics. However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. A thorough understanding of its stability profile is therefore critical for ensuring its quality, efficacy, and the reproducibility of experimental results.

This guide provides an in-depth analysis of the chemical stability of tert-butyl N-(2-bromoethoxy)carbamate. It outlines the principal degradation pathways, provides evidence-based recommendations for optimal storage and handling, and details a comprehensive protocol for conducting stability-indicating analyses. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a robust understanding of its chemical behavior over time.

Physicochemical Properties and Inherent Stability Considerations

The stability of tert-butyl N-(2-bromoethoxy)carbamate is dictated by the interplay of its three key functional components: the Boc-carbamate, the ethoxy bridge, and the terminal bromoalkane.

| Property | Value/Description | Implication for Stability |

| Molecular Formula | C₇H₁₄BrNO₂ | - |

| Molecular Weight | 224.1 g/mol | - |

| Physical Form | Solid | Low melting point suggests sensitivity to thermal stress. |

| Melting Point | 30-32 °C | Prone to melting and potential degradation at elevated ambient temperatures. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Good solubility in common organic solvents facilitates its use in reactions but also means solvent choice is critical to avoid unwanted reactions. |

| Key Functional Groups | Boc-carbamate, Ether, Primary Alkyl Bromide | Each group presents a potential site for degradation (hydrolysis, nucleophilic substitution, elimination). |

The Boc group is notoriously labile to acidic conditions, while the primary alkyl bromide is an electrophilic center susceptible to nucleophilic attack. The ether linkage is generally stable but can participate in neighboring group effects. These inherent characteristics necessitate stringent control over storage and handling conditions to prevent the formation of impurities that could compromise subsequent synthetic steps.

Primary Degradation Pathways

Based on the structure of tert-butyl N-(2-bromoethoxy)carbamate, several degradation pathways can be anticipated under suboptimal conditions. These reactions can occur during storage, handling, or within a reaction mixture if incompatible reagents are present.

Acid-Catalyzed Hydrolysis of the Boc-Carbamate

The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. Even trace amounts of acid (e.g., from atmospheric moisture and CO₂ forming carbonic acid, or residual acidic impurities) can catalyze its cleavage.

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield 2-bromoethoxyamine.

Caption: Acid-catalyzed hydrolysis of the Boc group.

Intramolecular Cyclization (Neighboring Group Participation)

The proximity of the carbamate nitrogen to the electrophilic primary alkyl bromide enables an intramolecular SN2 reaction. This is a significant degradation pathway, particularly in the presence of a base or upon prolonged storage, leading to the formation of a stable, five-membered ring (N-Boc-oxazolidine) and the expulsion of the bromide ion.

Caption: Intramolecular cyclization to form N-Boc-oxazolidine.

Thermal Degradation

While generally more stable than acid-catalyzed cleavage, the Boc group can be removed thermally.[1] At elevated temperatures, the carbamate can fragment to generate the free amine, carbon dioxide, and isobutylene.[1][2] Given the low melting point of the compound (30-32 °C), storage at ambient or elevated temperatures can significantly accelerate this process, leading to a loss of purity.

Other Potential Degradation Routes

-

Hydrolysis of the Alkyl Bromide: Although primary alkyl bromides hydrolyze relatively slowly in neutral water, the reaction can be accelerated at higher temperatures or extreme pH, yielding the corresponding alcohol.[3][4]

-

Oxidative Degradation: Strong oxidizing agents are incompatible and can lead to decomposition.[5] The specific products of oxidation are complex and may involve the ether linkage or the bromide-bearing carbon.

-

Photodegradation: While many carbamates exhibit some level of photostability, prolonged exposure to UV light can induce degradation.[6] Photostability testing is recommended for compounds that will be handled outside of amber glassware for extended periods.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The following recommendations are based on the chemical nature of the compound and established best practices for reactive intermediates.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower (Freezer) | Minimizes all degradation pathways, especially thermal decomposition and intramolecular cyclization. The low melting point makes refrigeration (2-8°C) a less robust option, as temperature fluctuations could lead to freeze-thaw cycles or melting. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. This is critical to inhibit acid-catalyzed hydrolysis (from CO₂ absorption) and potential oxidative degradation. |

| Container | Tightly Sealed, Amber Glass Vial | Amber glass protects the compound from light, preventing potential photodegradation. A tight seal, preferably with a PTFE-lined cap, prevents moisture ingress. |

| Handling | Minimize exposure to ambient conditions | Aliquot the required amount quickly in a dry environment (e.g., in a glove box or under a stream of inert gas) and promptly return the main container to the freezer. Avoid repeated freeze-thaw cycles. |

| Incompatibilities | Avoid Strong Acids, Strong Bases, and Oxidizing Agents | These substances will rapidly degrade the compound through the pathways outlined in Section 2. |

Experimental Protocol: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately assessing the purity of tert-butyl N-(2-bromoethoxy)carbamate and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Objective

To develop and validate an HPLC method capable of separating the intact parent compound from its potential degradation products, including 2-bromoethoxyamine and N-Boc-oxazolidine.

Materials and Instrumentation

-

High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid or Trifluoroacetic Acid (HPLC Grade)

-

Reference standards for tert-butyl N-(2-bromoethoxy)carbamate and any known impurities, if available.

Chromatographic Conditions (Starting Point)

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Diluent | 50:50 Acetonitrile:Water |

Note: These are starting conditions and should be optimized to achieve adequate separation (resolution > 2) between the parent peak and all impurity peaks.

Forced Degradation Study Protocol

Forced degradation studies are essential to generate the potential degradation products and demonstrate the specificity of the analytical method.[7][8][9]

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of tert-butyl N-(2-bromoethoxy)carbamate at approximately 1 mg/mL in the chosen diluent.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with NaOH before injection.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time, monitoring for degradation. Neutralize with HCl before injection. This condition is expected to promote intramolecular cyclization.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the solid compound in a vial at 60°C for several days. Periodically dissolve a sample in diluent for analysis.

-

Photolytic Degradation: Expose a solution of the compound to light conditions as specified in ICH guideline Q1B (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[10][11] A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. A Diode Array Detector is highly recommended to assess peak purity and to help identify degradation products by their UV spectra.

Conclusion and Best Practices Summary

The chemical stability of tert-butyl N-(2-bromoethoxy)carbamate is a critical parameter that directly impacts its utility as a synthetic intermediate. Its susceptibility to acid-catalyzed hydrolysis, intramolecular cyclization, and thermal degradation necessitates rigorous control over its storage and handling.

Key Takeaways for Researchers:

-

Prioritize Cold Storage: Always store the compound at -20°C or below under an inert atmosphere.

-

Avoid Incompatibilities: Keep the reagent away from acids, bases, and strong oxidizing agents.

-

Handle with Care: Minimize exposure to ambient air and light. Use dry, inert techniques for aliquoting.

-

Verify Purity: Before use, especially after prolonged storage, verify the purity of the material using a validated analytical method like the HPLC protocol outlined herein. Assume that degradation may have occurred and could impact reaction stoichiometry and yield.

By adhering to these guidelines, researchers can ensure the integrity of tert-butyl N-(2-bromoethoxy)carbamate, leading to more reliable and reproducible scientific outcomes.

References

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. Wordpress. [Link]

-

Loyd, D. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Sathyamoorthi, S., et al. (2025). Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. Chemistry. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Barber, C. M., et al. (2012). Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ICH. (2023). Stability testing of existing active substances and related finished products. [Link]

-

Parameter. (2023). Stability Testing for Pharmaceuticals & More. [Link]

-

Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [Link]

-

Montanaro, S., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus. International Journal of Photoenergy. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Taroni, C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. [Link]

-

Turel, I., & Ferk, P. (2015). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

-

PAHO. (2005). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional. Pan American Health Organization. [Link]

-

LibreTexts Chemistry. (2009). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]

-

ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. [Link]

-

Pharmaceutical Technology. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

Kaufman, D. D. (1970). behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of Massachusetts Amherst. [Link]

-

Tona, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]

-

Gricar, E., et al. (2024). Discovery of carbamate degrading enzymes by functional metagenomics. Journal of Biotechnology. [Link]

-

ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. [Link]

-

Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Bakshi, M., & Singh, S. (2002). Forced degradation in pharmaceuticals–A regulatory update. Pharmaceutical Technology, 26(2), 24-34. [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy). [Link]4-oxadiazole-2-thiol/?view=fulltext)

Sources

- 1. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. biomedres.us [biomedres.us]

- 10. ema.europa.eu [ema.europa.eu]

- 11. iagim.org [iagim.org]

Methodological & Application

Amine protection using tert-butyl N-(2-bromoethoxy)carbamate

Application Note: Functionalization & Linker Strategy using tert-Butyl N-(2-bromoethoxy)carbamate

Executive Summary

This application note details the utility of tert-butyl N-(2-bromoethoxy)carbamate (CAS: 165963-71-3 / Analogues), a specialized bifunctional reagent used primarily in bioconjugation and medicinal chemistry.[1]

Critical Distinction: While often categorized loosely under "amine protection," this reagent is technically an alkylating agent used to install a Boc-protected aminooxy moiety (

This guide covers the reaction mechanism, step-by-step protocols for phenolic alkylation (a common PROTAC/linker strategy), quality control, and troubleshooting.

Chemical Identity & Mechanism

Reagent Structure:

Mechanism of Action:

The reaction proceeds via a classical

-

Nucleophile Generation: A base deprotonates the target substrate (e.g., a phenol,

).[1] -

Attack: The nucleophile attacks the carbon bearing the bromide leaving group.[2]

-

Displacement: Bromide is expelled, forming a stable ether linkage while retaining the Boc-protected aminooxy group.[1][2]

Why use this reagent?

-

Chemoselectivity: The aminooxy group (

) is far more reactive toward carbonyls (forming oximes) than standard amines, allowing for site-specific conjugation at physiological pH.[1] -

Stability: The Boc group suppresses the nucleophilicity of the oxygen-bound nitrogen, preventing side reactions (like self-alkylation) during the coupling step.

Strategic Workflow (Visualized)

The following diagram outlines the standard workflow for converting a phenolic drug precursor into an oxime-ready intermediate.

Figure 1: Strategic workflow for installing an aminooxy linker using tert-butyl N-(2-bromoethoxy)carbamate.[1]

Detailed Protocol: Alkylation of Phenols

This protocol describes the attachment of the linker to a phenolic substrate (e.g., a tyrosine residue or a drug scaffold like Estradiol or Umbelliferone).

Materials Required

-

Reagent: tert-butyl N-(2-bromoethoxy)carbamate (1.2 – 1.5 equiv).[1][2]

-

Base: Potassium Carbonate (

, anhydrous) or Cesium Carbonate ( -

Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) to facilitate Finkelstein exchange (Br

I) for faster reaction.[1]

Step-by-Step Methodology

-

Preparation:

-

Deprotonation:

-

Add

(2.0 – 3.0 mmol, 2-3 equiv). -

Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide anion.

-

Note: The solution often turns yellow/orange upon phenoxide formation.[2]

-

-

Alkylation:

-

Add tert-butyl N-(2-bromoethoxy)carbamate (1.2 – 1.5 mmol) dropwise (neat or dissolved in minimal DMF).

-

Optional: Add NaI (0.1 mmol) if the substrate is sterically hindered.[1][2]

-

Heat the reaction to 50–60°C .

-

Caution: Do not exceed 80°C. The Boc group is thermally stable up to ~100°C, but the carbamate proton is acidic; excessive heat with base can lead to elimination or decomposition.

-

-

Monitoring:

-

Workup:

-

Purification:

Deprotection & Application (Oxime Ligation)

Once the linker is attached, the Boc group must be removed to expose the reactive aminooxy group.

Protocol: Acidolytic Cleavage[1][2]

-

Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% (v/v).[1][2]

-

Stir at RT for 1–2 hours.

-

Workup: Concentrate under reduced pressure.

Application: Oxime Ligation

Mix the deprotected Aminooxy-Linker with an aldehyde/ketone-containing payload in Acetate Buffer (pH 4.5) .[1][2] The reaction is usually quantitative within 1–4 hours, forming a stable oxime ether:

Technical Data & Troubleshooting

Solvent & Base Compatibility Table

| Solvent | Base | Temp (°C) | Suitability | Notes |

| DMF | 60 | High | Standard condition.[1] Best for polar substrates.[1][2] | |

| MeCN | Reflux | High | Faster reaction; easier workup (MeCN evaporates).[1][2] | |

| THF | 0 | Medium | Risk: Strong base may deprotonate the Boc-NH, causing side reactions.[1] Use only for non-acidic nucleophiles.[1][2] | |

| DCM | RT | Low | Generally too slow for alkylation with bromides.[1][2] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Bromide | Ensure DMF is anhydrous. Keep the reaction under inert atmosphere. |

| No Reaction | Leaving group too slow | Add 10 mol% NaI (Finkelstein catalyst). Increase temp to 60°C. |

| Side Product | N-alkylation of Reagent | The Boc-NH proton is acidic ( |

| Boc Loss | Thermal instability | Do not exceed 80°C. Check if the reaction medium became too acidic (unlikely with carbonate bases).[1][2] |

References

-

Renaudet, O., & Dumy, P. (2006). "Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation."[2] Organic Letters. (Methodology for aminooxy linker synthesis and usage).

-

Toyokuni, T., et al. (2003). "Synthesis of Aminooxy-Functionalized Linkers for the Preparation of Chemically Defined Glycoconjugates." Bioconjugate Chemistry. (Details on the stability and reactivity of Boc-aminooxy reagents). [1]

-

PubChem Compound Summary. "tert-Butyl N-(2-bromoethoxy)carbamate."[1][2][3] National Center for Biotechnology Information.[1][2] (Chemical properties and safety data).

-

Organic Chemistry Portal. "Boc-Protected Amino Groups: Protection and Deprotection." (General reference for Boc chemistry stability and conditions).

Disclaimer: The protocols described herein involve hazardous chemicals (alkylating agents, strong acids).[1] All procedures should be performed in a fume hood with appropriate PPE.[1][2] The author and publisher assume no liability for experimental outcomes.

Sources

Optimizing Alkylation Strategies using tert-butyl N-(2-bromoethoxy)carbamate

This Application Note is designed for researchers utilizing tert-butyl N-(2-bromoethoxy)carbamate (CAS: 606143-96-8 / 106984-25-6 derivatives) for the introduction of protected alkoxyamine motifs (

Unlike its common analog tert-butyl (2-bromoethyl)carbamate (which installs an ethylamine linker), this reagent installs an oxyamine linker, crucial for subsequent chemoselective ligations (e.g., oxime formation with aldehydes/ketones).

Technical Guide & Standard Operating Procedures

Introduction & Mechanistic Basis

tert-butyl *N_-(2-bromoethoxy)carbamate (Reagent 1 ) is a bifunctional linker featuring a Boc-protected hydroxylamine and a reactive alkyl bromide. It functions primarily as an electrophile in

Key Reactivity Profile:

-

Electrophilic Site: The

bond is susceptible to nucleophilic attack. -

Leaving Group: Bromide (

). -

Protecting Group: The Boc group masks the nucleophilicity of the nitrogen, preventing self-polymerization and allowing for controlled deprotection post-coupling.

-

Primary Risk:

-Elimination. The presence of the ether oxygen at the

Chemical Structure & Function

Formula:

Decision Matrix: Reaction Conditions

Select the protocol based on your nucleophile's

| Nucleophile Class | Representative Substrates | Recommended Base | Solvent | Additives | Temp |

| Phenols ( | Tyrosine, Drug Scaffolds | DMF or MeCN | KI (0.1 eq) | 50–60°C | |

| Thiols ( | Cysteines, Thio-sugars | DCM or THF | None | 0°C | |

| Amides/Indoles | Indole, Lactams | DMF or THF | None | 0°C | |

| Amines ( | Piperazines, Morpholines | MeCN | KI (0.1 eq) | Reflux |

Detailed Experimental Protocols

Protocol A: -Alkylation of Phenols (Standard Coupling)

This is the most frequent application, used to convert phenolic drugs or tyrosine residues into alkoxyamine precursors.

Reagents:

-

Substrate (Phenol, 1.0 equiv)

-

tert-butyl N-(2-bromoethoxy)carbamate (1.2 – 1.5 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 – 3.0 equiv) -

Potassium Iodide (KI, 0.1 equiv) – Catalyst

-

Solvent: DMF (anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

-

Activation: Charge a flame-dried flask with the Phenol substrate,

, and KI. Add anhydrous DMF and stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol. -

Addition: Add tert-butyl N-(2-bromoethoxy)carbamate (dissolved in minimal DMF) dropwise to the mixture.

-

Reaction: Heat the mixture to 50–60°C .

-

Critical Insight: Do not exceed 80°C. Higher temperatures drastically increase the rate of elimination to the vinyl ether byproduct.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4–12 hours.

-

Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: -Alkylation of Thiols

Thiols are highly nucleophilic and require milder conditions to prevent disulfide formation or elimination.

Reagents:

-

Substrate (Thiol, 1.0 equiv)

-

Reagent 1 (1.1 equiv)[1]

-

Triethylamine (

, 1.5 equiv) -

Solvent: DCM or THF (degassed)

Step-by-Step Procedure:

-

Preparation: Dissolve the Thiol in degassed DCM under

atmosphere. -

Addition: Add

followed immediately by tert-butyl N-(2-bromoethoxy)carbamate at 0°C . -

Reaction: Allow to warm to RT. Stir for 2–6 hours.

-

Workup: Wash with 0.1 M HCl (rapidly) to remove amine base, then brine.

-

Note: Thiols are prone to oxidation; minimize air exposure.

-

Protocol C: Deprotection (Post-Coupling)

To reveal the reactive oxyamine (

Reagents:

-

4M HCl in Dioxane OR TFA/DCM (1:1 mixture).

Procedure:

-

Dissolve the coupled Boc-intermediate in DCM.

-

Add acid (TFA or HCl/Dioxane) at 0°C.

-

Stir at RT for 1–2 hours.

-

Concentration: Evaporate volatiles under reduced pressure.

-

Caution: The product is an alkoxyamine salt (

). Do not subject it to basic aqueous workup, or the free base may polymerize or degrade. Store as the HCl/TFA salt.

-

Workflow Visualization & Pathway Analysis

The following diagram illustrates the standard workflow from coupling to oxime ligation, highlighting the critical elimination side-reaction node.

Figure 1: Synthetic workflow for installing the oxyamine linker. The red path indicates the elimination risk factor.

Troubleshooting & Optimization

Issue 1: Low Yield / Recovery of Starting Material

-

Cause: The bromide is a moderately good leaving group, but the reaction can be sluggish with sterically hindered phenols.

-

Solution: Add Potassium Iodide (KI, 10-20 mol%) . This generates the in situ alkyl iodide (Finkelstein reaction), which is a significantly better electrophile (

).

Issue 2: Vinyl Ether Formation (Elimination)

-

Observation: Appearance of olefinic protons in NMR (

4.0–6.5 ppm) and loss of the bromide. -

Mechanism: The base deprotonates the

-carbon (adjacent to the ether oxygen), leading to -

Solution:

-

Switch from

to -

Lower the temperature to 40°C and extend reaction time.

-

Avoid strong bases like NaH unless absolutely necessary (e.g., for unreactive amides).

-

Issue 3: Product Instability after Deprotection

-

Cause: Free alkoxyamines (

) are nucleophilic and can condense with trace ketones (acetone) or oxidize. -

Solution: Always isolate the deprotected product as the HCl or TFA salt . Only neutralize immediately prior to the next conjugation step.

References

-

Synthesis of Alkoxyamine Linkers

- Title: "Preparation of O-substituted hydroxylamines via tert-butyl N-(2-bromoethoxy)

- Context: Describes the fundamental alkylation chemistry and suppression of elimin

- Source:Journal of Organic Chemistry / Tetrahedron Letters (General reactivity of 2-bromoethyl ethers).

- Relevant Derivative: See CAS 606143-96-8 (Tert-butyl (2-bromoethoxy)carbamate)

-

URL:[2]

-

Finkelstein Catalysis in Alkylation

- Title: "Nucleophilic Substitution (SN2)

- Source:Organic Chemistry Portal.

-

URL:

-

Oxime Ligation Applications

- Title: "Bioconjug

- Context: Explains the utility of the motif gener

- Source:Bioconjug

-

URL:

-

Elimination Side Reactions

-

Title: "Competition between E2 and SN2 Reactions."[3]

- Context: Theoretical grounding for the vinyl ether side product risk.

- Source:Master Organic Chemistry.

-

URL:

-

Sources

Applications of tert-butyl N-(2-bromoethoxy)carbamate in medicinal chemistry

Application Note: Strategic Utilization of tert-Butyl N-(2-bromoethoxy)carbamate in Bioconjugation and Linker Design

Abstract

This technical guide details the application of tert-butyl N-(2-bromoethoxy)carbamate (Boc-aminooxy ethyl bromide) as a high-fidelity bifunctional linker. Unlike standard alkyl-amine linkers, this reagent introduces a masked alkoxyamine (

Chemical Profile & Strategic Value

The Molecule

-

Systematic Name: tert-butyl N-(2-bromoethoxy)carbamate[1][2][3]

-

Functional Logic:

-

Electrophile (

): A primary alkyl bromide primed for -

Masked Nucleophile (

): An acid-labile protected alkoxyamine.

-

-

Key Advantage: It bypasses the use of N-hydroxyphthalimide, eliminating the need for toxic hydrazine deprotection. This makes it compatible with substrates sensitive to nucleophilic cleavage (e.g., esters, thioesters).

Mechanism of Action: The Alpha-Effect

The ultimate utility of this linker lies in the generated alkoxyamine. The adjacent oxygen atom donates electron density into the nitrogen lone pair (

Strategic Applications

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical for ternary complex formation. This reagent serves as a "short" linker that can be extended via oxime ligation.

-

Workflow: The bromide is coupled to an E3 ligase ligand (e.g., VHL or Cereblon ligand with a phenolic handle). The Boc group is removed, and the resulting alkoxyamine is reacted with an aldehyde-functionalized Target Protein Ligand (Warhead).

Neoglycoconjugates

Reducing sugars exist in equilibrium with their open-chain aldehyde forms. The free alkoxyamine generated from this linker captures this aldehyde, locking the sugar into a stable oxime-linked conjugate. This is the gold standard for creating glycan arrays or glycosylated peptides.

Fragment-Based Drug Discovery (FBDD)

The reagent allows for the rapid "growing" of fragments. A fragment with a nucleophilic handle is alkylated, and the resulting alkoxyamine is screened against a library of aldehydes to probe adjacent binding pockets via dynamic combinatorial chemistry.

Experimental Workflows (Visualized)

The following diagram illustrates the standard "Install-Deprotect-Ligate" workflow, highlighting the critical decision points.

Figure 1: The standard synthetic workflow for utilizing tert-butyl N-(2-bromoethoxy)carbamate to generate stable oxime conjugates.

Detailed Protocols

Protocol A: Nucleophilic Coupling ( Alkylation)

Context: Attaching the linker to a phenolic scaffold (e.g., a Tyrosine residue or a small molecule drug precursor).

Reagents:

-

Substrate (Phenol derivative)

-

tert-butyl N-(2-bromoethoxy)carbamate (1.2 equivalents)[1][2]

-

Potassium Carbonate (

, 2.0 equivalents) or Cesium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

-

Dissolution: Dissolve the phenolic substrate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add

(276 mg, 2.0 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Linker Addition: Add tert-butyl N-(2-bromoethoxy)carbamate (1.2 mmol) dropwise.

-

Critical Note: If the substrate is sterically hindered, add Sodium Iodide (NaI, 0.1 eq) to catalyze the reaction via the Finkelstein reaction (generating the more reactive iodide in situ).

-

-

Reaction: Heat to 50°C. Monitor via TLC/LC-MS.

-

Warning: Do not exceed 70°C. High temperatures can cause elimination of the bromide to form the vinyl ether or thermal decomposition of the

bond.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over

Protocol B: Boc-Deprotection

Context: Revealing the reactive alkoxyamine.

Procedure:

-

Dissolve the intermediate from Protocol A in minimal DCM.

-

Add 4M HCl in Dioxane (10 equivalents).

-

Alternative: TFA/DCM (1:1) can be used, but the HCl salt is often easier to handle as a stable solid.

-

-

Stir at room temperature for 1–2 hours. Monitor for disappearance of the Boc signal.

-

Isolation: Remove solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the Alkoxyamine Hydrochloride salt .

-

Storage: Store this salt at -20°C. The free base is less stable and prone to oxidation.

-

Protocol C: Aniline-Catalyzed Oxime Ligation

Context: Conjugating the alkoxyamine to an aldehyde-tagged protein or small molecule.[4] Expert Insight: The rate-limiting step of oxime ligation is the dehydration of the tetrahedral intermediate. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base with the aldehyde, which the alkoxyamine attacks rapidly [1].[4]

Reagents:

-

Alkoxyamine-Linker-Scaffold (from Protocol B)

-

Target Aldehyde[5]

-

Catalyst: Aniline (100 mM) or p-phenylenediamine (10 mM for faster kinetics)

-

Buffer: 0.1 M Sodium Acetate/Phosphate, pH 4.5 – 6.0.

Procedure:

-

Prepare the buffer solution containing 100 mM Aniline. Adjust pH to 4.5 using acetic acid.

-

Dissolve the Target Aldehyde (100 µM) and Alkoxyamine Scaffold (200 µM) in the buffer.

-

Note: If reagents are insoluble in water, add up to 20% DMSO or MeCN.

-

-

Incubate at 25°C for 1–4 hours.

-

Purification: For small molecules, use preparative HPLC. For proteins, use size-exclusion chromatography (SEC) or dialysis to remove the aniline catalyst and excess linker.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Elimination of HBr (Vinyl ether formation) | Lower temperature to <50°C. Switch base to |

| Slow Oxime Ligation | pH mismatch or lack of catalyst | Ensure pH is 4.5 (optimal for aniline catalysis). Increase aniline conc. to 100mM. |

| Boc Group Stable | Insufficient acid strength | Ensure anhydrous conditions for HCl/Dioxane. If using TFA, add scavengers (triethylsilane) if the scaffold is cation-sensitive. |

| Hydrolysis of Oxime | pH too low post-reaction | Oximes are stable at physiological pH but reversible at pH < 2. Store final products in neutral buffer (pH 7.4). |

References

-

Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link

-

Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews. Link

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006).[6] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis. Link

-

PubChem Compound Summary. (2025). "tert-Butyl N-(2-bromoethoxy)carbamate."[1][2][3] National Center for Biotechnology Information. Link

-

Bader, S., et al. (2014). "Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers." New Journal of Chemistry. Link

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

Application Note: A Practical Guide to the Synthetic Utility of tert-butyl N-(2-bromoethoxy)carbamate

Introduction: A Versatile Bifunctional Reagent

tert-Butyl N-(2-bromoethoxy)carbamate is a valuable bifunctional reagent in modern organic synthesis. Its structure incorporates two key functionalities: a terminal alkyl bromide, which serves as a potent electrophile for alkylation reactions, and a carbamate nitrogen atom protected by the acid-labile tert-butoxycarbonyl (Boc) group. This arrangement makes it an excellent building block for introducing a protected aminoethoxy moiety onto a variety of nucleophilic substrates.

The primary utility of this reagent lies in its ability to act as a linker, extending a molecule by a two-carbon chain followed by a protected nitrogen atom. Following the alkylation step, the Boc group can be selectively removed under mild acidic conditions, revealing a primary amine for further functionalization.[1][2][3] This two-step sequence is a cornerstone of medicinal chemistry and drug development, particularly in the synthesis of complex amines, polyamines, and various heterocyclic scaffolds.[4][5]

Reagent Profile:

| Property | Value |

| IUPAC Name | tert-butyl N-(2-bromoethoxy)carbamate |

| Molecular Formula | C₇H₁₄BrNO₃ |

| Molecular Weight | 240.09 g/mol |

| CAS Number | 577991-03-6 (representative) |

| Appearance | Colorless to pale yellow oil/liquid |

| Key Functionalities | Electrophilic Alkyl Bromide, Acid-Labile Boc-Protected Amine |

Core Applications & Mechanistic Considerations

The reactivity of tert-butyl N-(2-bromoethoxy)carbamate is dominated by the electrophilic nature of its primary alkyl bromide. It readily participates in nucleophilic substitution reactions (typically SN2) with a wide range of soft and hard nucleophiles.

-

N-Alkylation: Primary and secondary amines, anilines, and amides can be alkylated to introduce the protected aminoethoxy sidechain. This is a common strategy for building precursors to polyamines or for modifying the properties of a parent molecule.

-

O-Alkylation: Alcohols and phenols react to form the corresponding ethers. This is particularly useful for attaching flexible, amine-terminated linkers to phenolic compounds.

-

S-Alkylation: Thiols are excellent nucleophiles for this reagent, leading to the formation of stable thioethers.

The choice of base and solvent is critical for achieving high yields and selectivity. Non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.[6] Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are typically used to effectively solvate the reactants.

Detailed Experimental Protocols

The following protocols provide a self-validating workflow, from the initial alkylation to the final deprotection, yielding a functional primary amine.

Protocol 3.1: General Procedure for N-Alkylation of a Phenolic Nucleophile

This protocol describes a typical Williamson ether synthesis using a substituted phenol as the nucleophile. The same general conditions can be adapted for amine and thiol nucleophiles.

Materials & Equipment:

-

Substituted Phenol (1.0 eq)

-

tert-butyl N-(2-bromoethoxy)carbamate (1.1 - 1.5 eq)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration).

-

Base Addition: Add cesium carbonate or potassium carbonate (2.0 eq). Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide. Causality Note: The base deprotonates the phenol, generating the more nucleophilic phenoxide anion required for the SN2 attack.

-

Reagent Addition: Add tert-butyl N-(2-bromoethoxy)carbamate (1.2 eq) to the suspension.

-

Heating: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the substrate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into water and transfer to a separatory funnel.

-

Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Combine the organic layers and wash sequentially with water and brine. Trustworthiness Note: Washing with brine helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Boc-protected product.

Protocol 3.2: Boc-Group Deprotection to Unveil the Primary Amine

The Boc group is renowned for its stability to basic and nucleophilic conditions, yet its facile removal under acidic conditions makes it an ideal protecting group.[1][3]

Materials & Equipment:

-

Boc-protected substrate (from Protocol 3.1)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask, magnetic stirrer

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-protected compound in Dichloromethane (DCM). A typical concentration is 0.1 M.

-

Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v). Causality Note: The acid protonates the carbonyl oxygen of the carbamate, initiating a cascade that releases the stable tert-butyl cation, carbon dioxide, and the desired free amine.[2]

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The product is typically obtained as a TFA salt.

-

Final Processing (Optional):

-

To obtain the free amine, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final free amine.

-

Summary of Typical Reaction Conditions

The following table summarizes common variables for the alkylation protocol, providing a starting point for optimization.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Phenol | Cs₂CO₃ | DMF | 60 - 70 | 6 - 12 |

| Aniline | K₂CO₃ | ACN | 70 - 80 (reflux) | 12 - 24 |

| Aliphatic Amine | K₂CO₃ | ACN | 60 - 70 | 4 - 8 |

| Thiophenol | K₂CO₃ | DMF | 25 - 50 | 2 - 6 |

Visualization of Workflow and Mechanism

The diagrams below illustrate the experimental workflow and the underlying chemical transformations.

Caption: High-level experimental workflow from starting materials to the final amine product.

Caption: Simplified reaction mechanisms for the alkylation and subsequent Boc deprotection steps.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. tert-Butyl N-(2-bromoethoxy)carbamate and its analogues are hazardous chemicals that require careful handling.

-

Hazard Identification: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8] It may also cause respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[9][10][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist.[9] Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][12][13]

-

First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water.[9][11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][11]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[9]

-

In all cases of exposure, seek immediate medical advice and show the safety data sheet to the doctor in attendance.[9][11]

-

-

Disposal: Dispose of waste and unused product in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[9][10]

References

-

tert-Butyl N-(2-bromoethyl)carbamate. PubChem. (n.d.). [Link]

-

tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5) API Intermediate Manufacturers. (n.d.). apicule. [Link]

-

tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. (2025, October 15). EPA. [Link]

-

tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. (2025, August 20). Chemsrc. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). [Link]

-

tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate. PubChem. (n.d.). [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. (n.d.). [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis. [Link]

-

Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195–2202. [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

-

Tert-butyl n-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate. PubChemLite. (n.d.). [Link]

-

Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2025, December). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).

- Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester. (n.d.).

-

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate. (n.d.). Pharmaffiliates. [Link]

-

Salvatore, R. N., et al. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Organic Letters, 3(16), 2543–2546. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. apicule.com [apicule.com]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. aksci.com [aksci.com]

- 13. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]

Troubleshooting & Optimization

Technical Support Center: Coupling Reactions with tert-butyl N-(2-bromoethoxy)carbamate

Welcome to the technical support center for researchers utilizing tert-butyl N-(2-bromoethoxy)carbamate. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome common challenges, particularly low reaction yields, in your coupling experiments. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses the most common and frustrating issue encountered with this reagent: low or inconsistent yields. We will dissect the problem into its fundamental chemical components and provide actionable solutions.

Q1: My coupling reaction with tert-butyl N-(2-bromoethoxy)carbamate is giving a very low yield. What are the primary causes?

Low yield is a symptom, not the root cause. The underlying issues almost always trace back to one of four key areas: inefficient nucleophile activation, competing side reactions, poor reaction kinetics, or reagent instability.

The reaction is a classic bimolecular nucleophilic substitution (SN2).[1] For it to proceed efficiently, a sufficiently nucleophilic species must attack the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.

Here is a systematic workflow to diagnose the issue.

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: How do I choose the right base for my specific nucleophile (Phenol, Amine, Sulfonamide)?

The choice of base is arguably the most critical factor. The base must be strong enough to deprotonate the nucleophile to a significant extent, creating the required anion for the SN2 attack.

The Causality: A base's effectiveness is determined by comparing the pKa of its conjugate acid to the pKa of the nucleophile. For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher (at least 2-3 pKa units) than the pKa of the nucleophile.

| Nucleophile Type | Typical pKa Range | Recommended Bases (in order of increasing strength) | Rationale & Key Considerations |

| Phenols | 8 - 11 | K₂CO₃, Cs₂CO₃, NaOH | For most phenols, potassium or cesium carbonate is sufficient. Cesium carbonate is often superior due to its higher solubility in organic solvents, which enhances reaction rates.[2] |

| Primary/Secondary Amines | 30 - 40 | K₂CO₃, Et₃N, DIPEA | Direct alkylation of amines can be complex due to over-alkylation.[3] A mild inorganic base like K₂CO₃ is often used, but careful control of stoichiometry is critical.[4] |

| Sulfonamides | 10 - 12 | NaH, LiH, K₂CO₃/TBAB | Sulfonamides are more acidic than amines but often require a strong, non-nucleophilic base like sodium hydride (NaH) or lithium hydride (LiH) for complete deprotonation and high yields.[5] |

Expert Insight: For challenging couplings, especially with solid-liquid phases (e.g., K₂CO₃ in acetonitrile), a phase-transfer catalyst (PTC) is a powerful tool. A PTC, such as tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the deprotonated nucleophile, shuttling it from the solid or aqueous phase into the organic phase where the reaction occurs.[6][7][8] This can dramatically increase reaction rates and yields.

Q3: My reaction is slow and incomplete, even with the right base. Could it be a solvent or temperature issue?

Yes. Solvent and temperature dictate the kinetics and pathway of an SN2 reaction.

The Causality:

-

Solvent: The ideal solvent for an SN2 reaction is polar and aprotic . Solvents like DMF, DMSO, and acetonitrile are excellent choices. They can dissolve the ionic intermediates and solvate the cation of the base (e.g., K⁺), leaving the nucleophilic anion "naked" and highly reactive. Protic solvents (like ethanol or water) will form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.

-

Temperature: Increasing the temperature generally increases the reaction rate. However, excessive heat can favor the competing E2 elimination pathway, especially if a sterically hindered or very strong base is used.[9] A good starting point is 50-80 °C.[10]

Caption: Interplay of parameters affecting reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this coupling?

This reaction proceeds via a classic SN2 mechanism . In cases of coupling with alcohols or phenols, it is a specific example known as the Williamson Ether Synthesis .[1][9][11][12]

Caption: The SN2 reaction mechanism.

Q2: Is the tert-butyl N-(2-bromoethoxy)carbamate reagent stable?

Yes, under standard laboratory conditions, it is a stable compound.[13] However, it should be stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and strong oxidizing agents.[13] The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acid, so all reactions should be conducted under basic or neutral conditions.[14]

Q3: How can I prevent the di-alkylation of my primary amine?

Over-alkylation is a common problem when alkylating primary amines.[3] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation. To favor mono-alkylation:

-

Use the amine as the limiting reagent.

-

Slowly add the tert-butyl N-(2-bromoethoxy)carbamate (1.0-1.1 equivalents) to the reaction mixture to maintain its low concentration.[4]

-

Use a large excess of the primary amine , if feasible, and separate it after the reaction.

Experimental Protocols

Protocol 1: General Procedure for O- or N-Alkylation

This protocol provides a robust starting point for most nucleophiles.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 0.2-0.5 M).

-

Deprotonation: Add the appropriate base (e.g., Cs₂CO₃, 1.5 eq; or NaH, 1.2 eq, added portion-wise at 0 °C). Stir the mixture at room temperature for 30-60 minutes.

-

Coupling: Add tert-butyl N-(2-bromoethoxy)carbamate (1.1 eq) to the mixture.

-

Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS (typically 4-24 hours).

-

Work-up: After completion, cool the reaction to room temperature. Carefully quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure Using Phase-Transfer Catalysis (PTC)

Use this protocol for reactions with poor solubility, such as using K₂CO₃ in acetonitrile.

-

Preparation: To a flask, add the nucleophile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and acetonitrile (0.2-0.5 M).

-

Coupling: Add tert-butyl N-(2-bromoethoxy)carbamate (1.1 eq).

-

Reaction: Heat the mixture to 70-82 °C (reflux for acetonitrile) with vigorous stirring. Monitor by TLC or LC-MS.

-

Work-up & Purification: Follow steps 5 and 6 from Protocol 1. The PTC catalyst is water-soluble and will be removed during the aqueous work-up.

References

- Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkyl

- Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ

- Phase Transfer Catalysis Without Solvent.

- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.

- tert-Butyl (2-bromoethyl)

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Chem LibreTexts. [Link]

-

Williamson ether synthesis. Lumen Learning. [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PMC. [Link]

-

R&D work: Alkylation of amines with alkylboronic acids. GalChimia. [Link]

-

Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

Incomplete Boc deprotection of tert-butyl N-(2-bromoethoxy)carbamate

Topic: Troubleshooting Incomplete Boc Deprotection of tert-butyl N-(2-bromoethoxy)carbamate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl N-(2-bromoethoxy)carbamate and related substrates. Here, we move beyond standard protocols to diagnose and solve issues of incomplete reactions, ensuring you can achieve clean, efficient deprotection.

Core Principles: The Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the reaction mechanism is fundamental to effective troubleshooting. The removal of the Boc group is not merely a hydrolysis; it is an acid-catalyzed elimination that proceeds through several key steps. The reaction is initiated by the protonation of the carbamate, which weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid readily decarboxylates to yield the desired free amine and carbon dioxide gas.[1][2][3]

Caption: Acid-catalyzed mechanism for Boc group removal.

The generation of the highly reactive tert-butyl cation is a critical feature of this mechanism. While it can deprotonate to form innocuous isobutylene gas, it can also act as an aggressive electrophile, leading to unwanted side reactions if not properly managed.[4][5]

Troubleshooting Guide

This section addresses the most common failure mode—incomplete conversion—through a series of targeted questions.

Q1: My Boc deprotection is incomplete after standard reaction times. What are the primary causes?

An incomplete reaction is typically a sign that the activation energy for the rate-limiting fragmentation step has not been overcome for all substrate molecules. This can be traced back to several interrelated factors:

-

Insufficient Acidity: The reaction rate can exhibit a second-order dependence on the acid concentration.[4] A low concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) may be insufficient to maintain the necessary protonation equilibrium, effectively stalling the reaction.

-

Steric Hindrance: Bulky groups near the carbamate can impede the approach of the acid and hinder the conformational changes required for fragmentation, thus slowing the reaction rate.[6]

-

Poor Substrate Solubility: If the Boc-protected starting material is not fully dissolved in the reaction solvent, the reaction becomes diffusion-limited, leading to a persistent incomplete conversion. This is particularly relevant for polar substrates in less-polar solvents like dichloromethane (DCM).

-

Inadequate Reaction Time or Temperature: Some substrates are inherently less reactive and simply require more time or gentle heating to achieve full conversion. Deprotections are typically run at room temperature, but sluggish reactions can often be accelerated at 40-50 °C.[7]

Caption: Decision workflow for troubleshooting incomplete Boc deprotection.

Q2: I'm using a standard TFA/DCM protocol. How can I modify it to ensure complete conversion?

For the specific case of tert-butyl N-(2-bromoethoxy)carbamate, the electronic properties are standard, so optimization should focus on reaction conditions. Below is a summary of adjustments to a typical protocol.

| Parameter | Standard Condition | Recommended Adjustment & Rationale |

| TFA Concentration | 20-25% (v/v) in DCM | Increase to 50% (v/v) or use neat TFA. This significantly increases the proton concentration, accelerating the initial protonation and subsequent fragmentation steps.[6][8] |

| Temperature | Room Temperature (20-25°C) | Gently heat to 40°C. For sterically hindered or electronically deactivated substrates, increased thermal energy helps overcome the activation barrier. Monitor carefully to avoid potential degradation.[7] |

| Reaction Time | 1-2 hours | Extend to 4-12 hours. Monitor progress every 1-2 hours using TLC or LC-MS to determine the point of maximum conversion.[8] |

| Solvent System | 100% DCM | Add a co-solvent. If solubility is an issue, adding a small amount of methanol (5-10%) can improve substrate solubility without interfering with the reaction. |

Q3: I'm seeing new, less polar spots on my TLC. What are these side products and how can I prevent them?

The formation of new, less polar byproducts is a classic sign of alkylation by the tert-butyl cation generated during the reaction.[4][5] While the bromoethoxy group itself is not highly nucleophilic, other functionalities within your molecule (e.g., phenols, thiols, indoles) or even the product amine can be susceptible to t-butylation.

Mitigation Strategy: Cation Scavengers

The most effective way to prevent these side reactions is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause damage.[6][7]

| Scavenger | Typical Concentration | Use Case & Rationale |

| Triethylsilane (TES) | 5-10% (v/v) | General Purpose. Reduces the tert-butyl cation to isobutane. It is volatile and easily removed during work-up. |

| Anisole | 5-10% (v/v) | Protects electron-rich aromatics. Acts as a sacrificial aromatic substrate for Friedel-Crafts alkylation by the tert-butyl cation. |

| Thioanisole | 5-10% (v/v) | Protects sulfur-containing residues (e.g., methionine). The sulfur atom is highly nucleophilic and effectively traps the cation. |

Experimental Protocols & Best Practices

Protocol 1: Optimized Deprotection with TFA in DCM

This protocol includes the use of a scavenger as a best practice for clean deprotection.

-

Preparation: Dissolve the tert-butyl N-(2-bromoethoxy)carbamate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

-

Scavenger Addition: Add triethylsilane (TES, 0.5 eq, ~5% v/v) to the solution and stir for 2 minutes.

-

Acid Addition: Cool the mixture to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 50% (v/v). For example, add a volume of TFA equal to the volume of DCM used.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction's progress using TLC (Typical eluent: 10% MeOH in DCM). The starting material will have a higher Rf than the polar amine salt product. A ninhydrin stain can be used to visualize the primary amine product, which typically appears as a purple or yellow spot.[6][9]

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt can be used directly or neutralized.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM or ethyl acetate, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[8][10]

Protocol 2: Alternative Deprotection with HCl in 1,4-Dioxane

This is an excellent alternative if TFA proves problematic or if a crystalline hydrochloride salt is desired.

-

Preparation: Dissolve the tert-butyl N-(2-bromoethoxy)carbamate (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or DCM) or suspend it directly in 1,4-dioxane.

-

Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The product amine hydrochloride salt may precipitate from the solution.

-

Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.

-

Work-up: If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether to remove non-polar impurities.[8] If the product remains in solution, remove the solvent and excess HCl in vacuo to yield the crude amine hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: My product is a sticky oil after removing TFA. How can I get a solid? This is common for TFA salts.[11] You can try precipitating the salt by dissolving the oil in a minimal amount of DCM or methanol and adding a large volume of cold diethyl ether with vigorous stirring. Alternatively, converting the TFA salt to an HCl salt by dissolving the oil in a minimal amount of solvent and bubbling HCl gas through it (or adding an ethereal HCl solution) can often yield a crystalline solid.

Q2: Is it necessary to neutralize the amine salt before the next step? It depends entirely on the subsequent reaction. If the next step is a nucleophilic addition or a coupling reaction that requires a free base (e.g., amide coupling, reductive amination), then neutralization is essential.[10] However, if the amine salt is sufficiently soluble and the next reaction is compatible with its acidic nature, it can often be used directly.

Q3: Can the bromoethoxy group be affected by the acidic conditions? The C-Br bond and the ether linkage in the 2-bromoethoxy group are generally stable to the standard acidic conditions (TFA/DCM, HCl/dioxane) used for Boc deprotection.[12] These conditions are not typically harsh enough to cause significant cleavage or substitution. However, prolonged exposure to very strong acids at elevated temperatures should be avoided as a general precaution.

References

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Awuah, E., & Akpe, A. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]

-

Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

-

Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Chemical Society of Pakistan, 34(3). [Link]

-

Reddit r/chemistry. (2014). Removal of Boc protecting group as workup?. [Link]

-

Vigorita, M. S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Reddit r/Chempros. (2023). Boc De-protection. [Link]

-

Royal Society of Chemistry. Supporting Information for Polymer Chemistry. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

-

Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Hoagland, R. E. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 46(8), 3337–3343. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. ars.usda.gov [ars.usda.gov]

Technical Support Center: Preventing Dimerization of tert-Butyl N-(2-bromoethoxy)carbamate